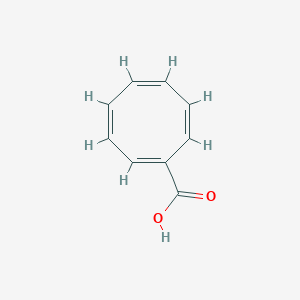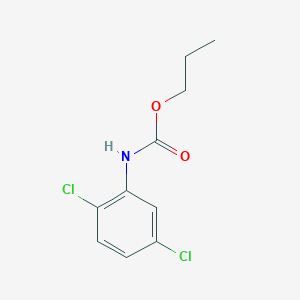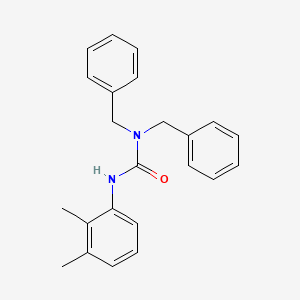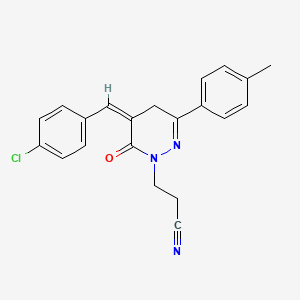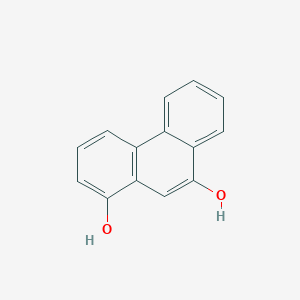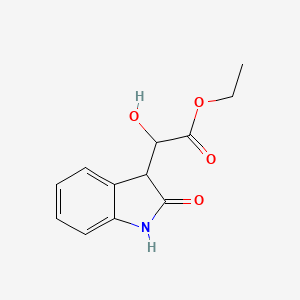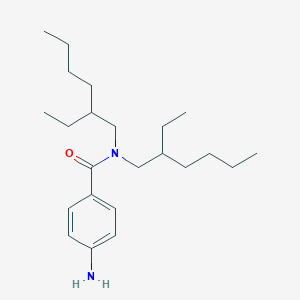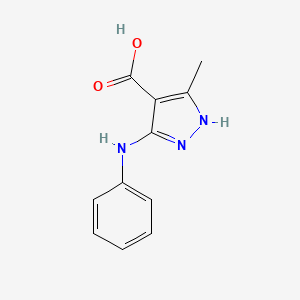
5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of an appropriate aniline derivative with a pyrazole precursor. One common method is the condensation of 3-methyl-1H-pyrazole-4-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino-pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functions.
Mecanismo De Acción
The mechanism of action of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The anilino group can form hydrogen bonds or π-π interactions with the target, while the pyrazole ring provides structural stability. The exact pathways involved can vary based on the biological system and the specific target.
Comparación Con Compuestos Similares
3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the anilino group, resulting in different chemical properties and applications.
5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid:
5-Anilino-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical behavior and applications.
Uniqueness: The presence of both the anilino and methyl groups in 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid provides a unique combination of properties. The anilino group enhances its potential for biological activity, while the methyl group can influence its reactivity and stability. This makes the compound a valuable scaffold for the development of new molecules with diverse applications.
Propiedades
Número CAS |
57861-20-8 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-anilino-5-methyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-9(11(15)16)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)(H2,12,13,14) |
Clave InChI |
KUVGVYIZXUNKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)NC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)


